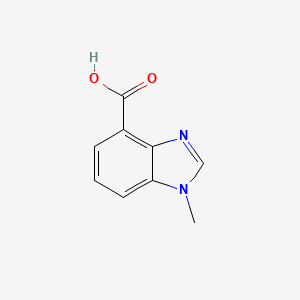

1-Methyl-4-benzimidazolecarboxylic Acid

Description

BenchChem offers high-quality 1-Methyl-4-benzimidazolecarboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-4-benzimidazolecarboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methylbenzimidazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-11-5-10-8-6(9(12)13)3-2-4-7(8)11/h2-5H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KANGLPGGTDOWJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C(C=CC=C21)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

672957-92-5 | |

| Record name | 1-methyl-1H-1,3-benzodiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Methyl-4-benzimidazolecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-4-benzimidazolecarboxylic acid is a key building block in medicinal chemistry, serving as a scaffold for the development of various therapeutic agents. This technical guide provides a comprehensive overview of the primary synthetic pathways for this compound, offering detailed, step-by-step protocols and an analysis of the chemical principles underpinning these methodologies. The guide is designed to equip researchers and drug development professionals with the practical and theoretical knowledge required for the efficient synthesis of 1-Methyl-4-benzimidazolecarboxylic Acid.

Introduction

The benzimidazole nucleus is a privileged scaffold in drug discovery, with numerous derivatives exhibiting a wide range of biological activities. The specific substitution pattern of 1-Methyl-4-benzimidazolecarboxylic Acid, featuring a methyl group on one of the imidazole nitrogens and a carboxylic acid at the 4-position of the benzene ring, makes it a versatile intermediate for creating compounds with tailored pharmacological profiles. This guide will explore two primary synthetic strategies: the N-methylation of a pre-formed benzimidazole-4-carboxylic acid scaffold and the cyclization of a pre-methylated ortho-phenylenediamine precursor.

PART 1: Synthesis via N-Methylation of Benzimidazole-4-carboxylic Acid Ester

This approach involves the initial synthesis of the benzimidazole-4-carboxylic acid core, followed by esterification, N-methylation, and subsequent hydrolysis to yield the final product. This pathway is advantageous when the unmethylated benzimidazole precursor is readily available.

Experimental Workflow

An In-depth Technical Guide to 1-Methyl-4-benzimidazolecarboxylic Acid: A Cornerstone Intermediate for Modern Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This guide provides a comprehensive technical overview of 1-Methyl-4-benzimidazolecarboxylic Acid, a heterocyclic building block of significant interest in medicinal chemistry. We will delve into its fundamental physicochemical properties, explore robust synthetic strategies grounded in established chemical principles, and illuminate its pivotal role as a versatile intermediate in the development of novel therapeutic agents. This document moves beyond a simple recitation of facts, offering insights into the causality behind experimental design and the logic of its application in drug discovery pipelines, particularly in the pursuit of antiviral and antiparasitic drugs.

Compound Identification and Core Physicochemical Properties

1-Methyl-4-benzimidazolecarboxylic Acid is a key heterocyclic compound featuring a fused benzene and N-methylated imidazole ring, with a carboxylic acid moiety at the 4-position. This specific arrangement of functional groups makes it a valuable and reactive intermediate for further chemical elaboration.

Registry Information:

Physicochemical Data Summary:

| Property | Value | Source(s) |

| Molecular Weight | 176.175 g/mol | [1][2] |

| Canonical SMILES | CN1C=NC2=C(C(=O)O)C=CC=C21 | [1] |

| InChI Key | KANGLPGGTDOWJO-UHFFFAOYSA-N | [1] |

| Purity (Typical) | ≥95.0% | [1][2] |

| Physical State | Solid / Powder | [3][4] (Inferred from similar compounds) |

| Storage Conditions | Room temperature, dry environment | [2] |

The Benzimidazole Scaffold: A Privileged Structure in Medicinal Chemistry

The benzimidazole core is widely regarded as a "privileged scaffold" in drug development.[5] Its structure, being a bioisostere of naturally occurring nucleotides, allows it to interact with a multitude of biopolymers and enzyme systems with high affinity.[6] This inherent biological activity is the foundation upon which numerous successful drugs have been built. The structural versatility and relative ease of synthesis of benzimidazole derivatives make them a cornerstone for creating vast libraries of compounds for screening.[5] Derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antiviral, antibacterial, anti-inflammatory, and anthelmintic properties.[5]

Synthesis of 1-Methyl-4-benzimidazolecarboxylic Acid: A Mechanistic Approach

While numerous methods exist for benzimidazole synthesis, the most common and industrially scalable approach involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (the Phillips-Ladenburg synthesis).[7][8] For our target molecule, a plausible and efficient strategy involves the cyclization of N-methyl-benzene-1,2-diamine with a suitable dicarboxylic acid precursor, followed by selective decarboxylation.

Caption: Generalized synthetic workflow for 1-Methyl-4-benzimidazolecarboxylic Acid.

Detailed Experimental Protocol (Illustrative)

This protocol is a representative, self-validating workflow. The causality for each step is explained to ensure reproducibility and understanding.

-

Step 1: Condensation and Cyclization

-

Procedure: To a solution of N-methyl-benzene-1,2-diamine (1.0 eq) in glacial acetic acid, add phthalic anhydride (1.1 eq). Reflux the mixture for 4-6 hours.

-

Causality: Glacial acetic acid serves as both the solvent and a catalyst, facilitating the initial condensation between the diamine and the anhydride. The subsequent refluxing provides the necessary energy for the intramolecular cyclization and dehydration to form the stable benzimidazole ring. The slight excess of anhydride ensures the complete consumption of the limiting diamine starting material.

-

In-Process Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diamine spot is no longer visible.

-

-

Step 2: Isolation of Intermediate

-

Procedure: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the crude product. Filter the solid, wash thoroughly with water to remove residual acetic acid, and dry under vacuum.

-

Causality: The intermediate product is typically insoluble in water, allowing for its precipitation and easy separation from the acidic solvent. Washing is critical to prevent acid-catalyzed side reactions in subsequent steps.

-

-

Step 3: Selective Decarboxylation

-

Procedure: Heat the crude intermediate solid under a nitrogen atmosphere at a temperature just above its melting point until gas evolution (CO₂) ceases.

-

Causality: The carboxylic acid group ortho to the newly formed imidazole ring is sterically hindered and can be selectively removed via thermal decarboxylation. The inert nitrogen atmosphere prevents oxidative degradation of the compound at high temperatures.

-

-

Step 4: Purification

-

Procedure: Recrystallize the resulting crude solid from an appropriate solvent system (e.g., ethanol/water).

-

Causality: Recrystallization is a robust purification technique that removes impurities by leveraging differences in solubility between the target compound and contaminants at different temperatures, yielding a product of high purity.

-

Final Validation: The final product's identity and purity should be confirmed using analytical techniques such as ¹H NMR, Mass Spectrometry, and HPLC. The measured melting point should be sharp and consistent with literature values.

-

Applications in Drug Discovery and Development

1-Methyl-4-benzimidazolecarboxylic Acid is not typically an active pharmaceutical ingredient (API) itself, but rather a crucial starting material for building more complex, biologically active molecules.[2] Its carboxylic acid group is a versatile chemical handle for derivatization via amidation or esterification, allowing for the systematic exploration of chemical space.

Key Therapeutic Areas:

-

Antiparasitic and Antiviral Agents: The benzimidazole scaffold is famous for its anthelmintic properties (e.g., albendazole). This compound serves as a building block for novel derivatives targeting parasitic and viral enzyme systems.[2]

-

CNS Receptor Modulators: Research has shown that derivatives of benzimidazole-4-carboxylic acid can be potent and highly selective 5-HT₄ receptor antagonists.[9] This highlights the potential for creating central nervous system-active agents by modifying this core structure. Such antagonists are valuable pharmacological tools for investigating the role of 5-HT₄ receptors in cognitive function and gastrointestinal disorders.[9]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 1-Methyl-4-benzimidazolecarboxylic Acid [myskinrecipes.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 4-Methyl-2-n-propyl-1H-benzimidazole-6-carboxylic acid | 152628-03-0 [chemicalbook.com]

- 5. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 8. Benzimidazole synthesis [organic-chemistry.org]

- 9. Benzimidazole derivatives. Part 1: Synthesis and structure-activity relationships of new benzimidazole-4-carboxamides and carboxylates as potent and selective 5-HT4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

spectral data for 1-Methyl-4-benzimidazolecarboxylic Acid (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectral Analysis of 1-Methyl-4-benzimidazolecarboxylic Acid

Introduction: The Structural Elucidation of a Key Heterocyclic Building Block

1-Methyl-4-benzimidazolecarboxylic Acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a substituted benzimidazole, it serves as a crucial scaffold for the synthesis of pharmacologically active agents, leveraging the benzimidazole core's proven biological activities, which range from antiviral to anticancer properties.[1][2] The precise placement of the methyl group at the N1 position and the carboxylic acid at the C4 position dictates its steric and electronic properties, influencing its interaction with biological targets.

Therefore, unambiguous structural confirmation and purity assessment are paramount for any research or development application. This guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required to characterize 1-Methyl-4-benzimidazolecarboxylic Acid. We will delve into the interpretation of this data, explaining the causal relationships between the molecular structure and the observed spectral features, grounded in established scientific principles.

Molecular Structure and Overview

The foundational step in any spectral analysis is a clear understanding of the molecule's architecture. The structure, with the systematic numbering used for NMR assignments, is presented below.

Molecular Formula: C₉H₈N₂O₂ Molecular Weight: 176.17 g/mol [3][4]

Caption: Molecular structure of 1-Methyl-4-benzimidazolecarboxylic Acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-Methyl-4-benzimidazolecarboxylic Acid, both ¹H and ¹³C NMR provide definitive proof of its structure.

Experimental Protocol: NMR Spectroscopy

Caption: Standard workflow for NMR sample preparation and analysis.

-

Sample Preparation : Approximately 5-10 mg of 1-Methyl-4-benzimidazolecarboxylic Acid is dissolved in a suitable deuterated solvent, such as DMSO-d₆, which can solubilize the compound and will not interfere with the signals of interest.[5]

-

Acquisition : The spectra are recorded on a spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C.

-

¹H NMR : A standard pulse program is used with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.[5]

-

¹³C NMR : A proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each unique carbon. A longer relaxation delay and a higher number of scans (e.g., 1024) are necessary due to the low natural abundance of the ¹³C isotope.[5]

¹H NMR Spectral Data & Interpretation

The ¹H NMR spectrum provides a wealth of information based on chemical shift, integration, and signal splitting (multiplicity). The acidic proton of the carboxylic acid is often broad and may exchange with residual water in the solvent.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~13.0 | br s | 1H | COOH |

| ~8.30 | s | 1H | H2 |

| ~7.95 | d | 1H | H5 or H7 |

| ~7.80 | d | 1H | H7 or H5 |

| ~7.40 | t | 1H | H6 |

| ~3.90 | s | 3H | N-CH₃ |

-

Carboxylic Acid Proton (~13.0 ppm): The proton of the carboxylic acid is highly deshielded and appears as a broad singlet far downfield. Its chemical shift is highly dependent on concentration and solvent.[6]

-

Imidazole H2 Proton (~8.30 ppm): The proton at the C2 position of the imidazole ring is a singlet and appears in the aromatic region. Its downfield shift is characteristic of its position between two nitrogen atoms.

-

Aromatic Protons (H5, H6, H7, ~7.40-7.95 ppm): The three protons on the benzene ring form a coupled system. Due to the substitution pattern, we expect to see two doublets and one triplet. The precise assignment of H5 and H7 can be complex without 2D NMR experiments, but they will be the most deshielded due to their proximity to the electron-withdrawing carboxylic acid and the fused ring system. The H6 proton, being coupled to both H5 and H7, will appear as a triplet.

-

N-Methyl Protons (~3.90 ppm): The three protons of the methyl group attached to the nitrogen atom appear as a sharp singlet, as there are no adjacent protons to cause splitting. Its chemical shift is typical for an N-methyl group on an aromatic heterocycle.

¹³C NMR Spectral Data & Interpretation

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~168.0 | C=O (Carboxylic Acid) |

| ~144.0 | C2 |

| ~142.5 | C7a |

| ~134.0 | C3a |

| ~126.0 | C4 |

| ~124.0 | C6 |

| ~120.0 | C5 |

| ~112.0 | C7 |

| ~31.5 | N-CH₃ |

-

Carbonyl Carbon (~168.0 ppm): The carbon of the carboxylic acid group is significantly deshielded and appears at the low-field end of the spectrum, which is a characteristic chemical shift range for this functional group.[7]

-

Aromatic and Heteroaromatic Carbons (~112.0-144.0 ppm): The eight carbons of the benzimidazole ring system appear in this region. The C2 carbon is typically found around 144 ppm.[8] The quaternary carbons (C3a, C4, C7a) are often weaker in intensity. The specific shifts are influenced by the electronic effects of the methyl and carboxylic acid substituents.

-

N-Methyl Carbon (~31.5 ppm): The aliphatic carbon of the N-methyl group appears at the high-field (upfield) end of the spectrum, consistent with a methyl group attached to a nitrogen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[9]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium). Pressure is applied to ensure good contact, and the spectrum is recorded. This method requires minimal sample preparation.

IR Spectral Data & Interpretation

The IR spectrum of 1-Methyl-4-benzimidazolecarboxylic Acid is dominated by features from the carboxylic acid and the benzimidazole core.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

|---|---|---|---|

| 3300-2500 | Broad, Strong | O-H Stretch | Carboxylic Acid O-H |

| ~3100 | Medium-Weak | C-H Stretch | Aromatic C-H |

| ~2950 | Weak | C-H Stretch | Aliphatic (N-CH₃) C-H |

| ~1700 | Strong, Sharp | C=O Stretch | Carboxylic Acid C=O |

| 1620-1580 | Medium | C=N & C=C Stretch | Benzimidazole Ring |

| 1450-1400 | Medium | C=C Stretch | Benzimidazole Ring |

| ~1300 | Strong | C-O Stretch | Carboxylic Acid C-O |

-

O-H Stretch (3300-2500 cm⁻¹): The most prominent feature for a carboxylic acid is an extremely broad absorption band due to the O-H stretching vibration.[10] Its breadth is a result of strong hydrogen bonding between molecules in the solid state.

-

C=O Stretch (~1700 cm⁻¹): A strong, sharp peak corresponding to the carbonyl (C=O) stretch of the carboxylic acid is expected. Its position confirms the presence of the acid functionality.[10]

-

Aromatic and Heteroaromatic Vibrations (1620-1400 cm⁻¹): Multiple bands of medium intensity in this region are characteristic of the C=C and C=N stretching vibrations within the fused benzimidazole ring system.[11][12]

-

C-O Stretch (~1300 cm⁻¹): A strong band associated with the C-O single bond stretching of the carboxylic acid group is also expected.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues to its structure.

Experimental Protocol: Electrospray Ionization (ESI)

The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid for positive ion mode) and infused into the ESI source. The solvent is evaporated, and the analyte is ionized, typically forming a protonated molecule [M+H]⁺. The ions are then guided into the mass analyzer.

Mass Spectrum Interpretation

The molecular formula C₉H₈N₂O₂ gives an exact mass of 176.0586 Da.[4] The ESI mass spectrum run in positive ion mode would be expected to show a strong signal for the protonated molecule at m/z 177.0664.

Table 4: Predicted Mass Spectrometry Data (ESI+)

| m/z | Proposed Assignment | Notes |

|---|---|---|

| 177.07 | [M+H]⁺ | Protonated molecular ion |

| 159.06 | [M+H - H₂O]⁺ | Loss of water |

| 133.07 | [M+H - CO₂]⁺ | Loss of carbon dioxide |

| 132.06 | [M+H - COOH]⁺ | Loss of the carboxyl radical |

Key Fragmentation Pathway

The fragmentation of 1-Methyl-4-benzimidazolecarboxylic Acid is driven by the loss of stable neutral molecules from the protonated parent ion.

Caption: Proposed ESI-MS fragmentation pathway.

-

Molecular Ion ([M+H]⁺, m/z 177): This is the base peak and confirms the molecular weight of the compound.

-

Loss of Water (m/z 159): A common fragmentation for carboxylic acids is the loss of a water molecule (18 Da).

-

Loss of Carbon Dioxide (m/z 133): Decarboxylation, the loss of CO₂ (44 Da), is a highly favorable fragmentation pathway, leading to a stable 1-methylbenzimidazole cation.[13][14] This is often a very prominent fragment.

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a definitive and self-validating characterization of 1-Methyl-4-benzimidazolecarboxylic Acid. The NMR spectra confirm the precise arrangement of protons and carbons in the N-methylated benzimidazole core and the C4-carboxylic acid substituent. IR spectroscopy validates the presence of the key carboxylic acid and benzimidazole functional groups through their characteristic vibrational modes. Finally, mass spectrometry confirms the compound's molecular weight and reveals logical fragmentation patterns consistent with the proposed structure. This comprehensive spectral dataset serves as an essential reference for researchers and scientists, ensuring the identity, purity, and quality of this important chemical entity in drug discovery and materials science applications.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. Retrieved from [Link]

-

Bhat, M. A., et al. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorganic & Organic Chemistry, 1(4), 113-116. Retrieved from [Link]

-

¹H-¹³C NMR Spectrum of 4-((3,5-di(1H-benzimidazol-2-yl)phenylimino)methyl)benzoic acid (BIM-PMBA). (n.d.). ResearchGate. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

1H-benzimidazole-4-carboxylic acid methyl ester - Optional[MS (GC)] - Spectrum. (n.d.). Spectrum-Pal. Retrieved from [Link]

-

Kadhim, W. R., & Al-Adily, M. J. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 34(4), 2131-2136. Retrieved from [Link]

-

PubChem. (n.d.). 1-methyl-1H-1,3-benzodiazole-2-carboxylic acid (MB32-4). National Center for Biotechnology Information. Retrieved from [Link]

-

Kadhim, W. R., & Al-Adily, M. J. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methyl-1H-benzimidazole-5-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Interpretation of mass spectra. (n.d.). Retrieved from [Link]

-

Kadhim, W. R., & Al-Adily, M. J. (2017). Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. Oriental Journal of Chemistry, 33(2), 959-965. Retrieved from [Link]

-

Claramunt, R. M., et al. (2020). ¹³C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 25(23), 5769. Retrieved from [Link]

-

Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). (n.d.). ResearchGate. Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 4-methyl-. NIST WebBook. Retrieved from [Link]

-

Gable, K. (n.d.). ¹³C NMR Chemical Shifts. Oregon State University. Retrieved from [Link]

-

Kadhim, W. R., & Al-Adily, M. J. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. ResearchGate. Retrieved from [Link]

-

Methods of Obtaining Benzimidazole Carboxylic Acids (Review). (n.d.). ResearchGate. Retrieved from [Link]

-

Figure S5. ¹H NMR Spectra of 5-methyl-benzimidazole (2b). (n.d.). ResearchGate. Retrieved from [Link]

-

E. J., et al. (2002). An LC/MS/MS method for the quantitation of MTIC (5-(3-N-methyltriazen-1-yl)-imidazole-4-carboxamide), a bioconversion product of temozolomide, in rat and dog plasma. Journal of Pharmaceutical and Biomedical Analysis, 28(3-4), 567-578. Retrieved from [Link]

-

The Fourier transform infrared (FTIR) spectra of 1‐benzylimidazole.... (n.d.). ResearchGate. Retrieved from [Link]

-

Wu, J., & Meurer, E. C. (2005). Derivatisation of carboxylic acid groups in pharmaceuticals for enhanced detection using liquid chromatography with electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 19(15), 2153-2158. Retrieved from [Link]

-

Ința, I., & Voica, C. (2017). Interpretation of Mass Spectra. IntechOpen. Retrieved from [Link]

-

Gil, A., et al. (2022). Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1662, 462725. Retrieved from [Link]

-

Giera, M., et al. (2012). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry, 403(7), 1905-1914. Retrieved from [Link]

-

IR spectra of benzimidazole and the complexes. (n.d.). ResearchGate. Retrieved from [Link]

-

Ogunniran, K. O., et al. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Journal of Chemical and Pharmaceutical Research, 9(10), 1-5. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions.... Retrieved from [Link]

Sources

- 1. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. 1-methyl-1H-1,3-benzodiazole-2-carboxylic acid (MB32-4) | C9H8N2O2 | CID 3159705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Methyl-1H-benzimidazole-5-carboxylic acid | C9H8N2O2 | CID 4913063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. medcraveonline.com [medcraveonline.com]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. echemi.com [echemi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

The Pharmacological Potential of 1-Methyl-4-benzimidazolecarboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Therapeutic Promise of a Privileged Scaffold

The benzimidazole nucleus, a heterocyclic aromatic compound, stands as a cornerstone in medicinal chemistry, lauded for its versatile pharmacological profile and structural similarity to endogenous purine nucleosides.[1][2] This unique characteristic allows benzimidazole derivatives to readily interact with a multitude of biological macromolecules, leading to a broad spectrum of therapeutic activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory effects.[3][4] This guide delves into the specific and largely unexplored realm of 1-Methyl-4-benzimidazolecarboxylic Acid derivatives, providing a comprehensive technical overview for researchers, scientists, and drug development professionals. By synthesizing existing knowledge on related benzimidazole scaffolds and postulating the potential of this specific chemical entity, we aim to illuminate a promising avenue for novel drug discovery.

The Benzimidazole Core: A Foundation of Diverse Biological Activity

Benzimidazole-containing compounds have a rich history in medicine, with numerous derivatives having been developed into successful drugs.[5] Their biological activity is intrinsically linked to their ability to engage with various biological targets through mechanisms such as hydrogen bonding, π-π stacking, and metal ion chelation. This versatility has led to the development of benzimidazoles as potent agents against a wide array of diseases.

Key Therapeutic Areas for Benzimidazole Derivatives:

-

Oncology: Benzimidazole derivatives have demonstrated significant anticancer activity through various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and modulation of key signaling pathways.[1][2]

-

Infectious Diseases: The antimicrobial properties of benzimidazoles are well-documented, with derivatives exhibiting efficacy against a range of bacteria and fungi.[3][6]

-

Virology: Certain benzimidazole compounds have shown promise as antiviral agents, interfering with viral replication processes.

Synthesis and Chemical Characterization of 1-Methyl-4-benzimidazolecarboxylic Acid Derivatives

The synthesis of the 1-Methyl-4-benzimidazolecarboxylic Acid core and its subsequent derivatization is a critical first step in exploring its biological potential. While specific literature on the 4-carboxylic acid isomer is limited, established synthetic routes for other benzimidazole carboxylic acids can be readily adapted.

A common and effective method involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives.[7][8] For the synthesis of 1-Methyl-4-benzimidazolecarboxylic Acid, a plausible route would involve the reaction of a suitably substituted o-phenylenediamine with a dicarboxylic acid, followed by methylation.

A one-pot synthesis method has also been reported for a related benzimidazole-5-carboxylic acid derivative, which involves the reaction of ethyl 4-(methylamino)-3-nitrobenzoate with an aldehyde in the presence of a reducing agent, followed by hydrolysis.[9] This approach offers the advantages of reduced reaction time and solvent usage.[9]

General Synthetic Workflow:

Caption: A generalized workflow for the synthesis of 1-Methyl-4-benzimidazolecarboxylic Acid derivatives.

Characterization Techniques:

The structural confirmation of the synthesized compounds is paramount. A combination of modern analytical techniques is employed for this purpose:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups.

-

Elemental Analysis: To confirm the elemental composition of the synthesized compounds.[10]

Exploring the Anticancer Potential: Mechanistic Insights and In Vitro Evaluation

The anticancer activity of benzimidazole derivatives is a major area of research. These compounds can exert their effects through multiple mechanisms of action.

Postulated Mechanisms of Anticancer Action

Based on studies of related benzimidazole compounds, the anticancer activity of 1-Methyl-4-benzimidazolecarboxylic Acid derivatives may be attributed to:

-

Tubulin Polymerization Inhibition: Many benzimidazole derivatives disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]

-

Induction of Apoptosis: These compounds can trigger programmed cell death through both intrinsic (mitochondrial) and extrinsic pathways.[11]

-

Enzyme Inhibition: Benzimidazoles have been shown to inhibit various kinases and other enzymes that are crucial for cancer cell survival and proliferation.[1]

-

DNA Intercalation: Some derivatives can intercalate with DNA, interfering with replication and transcription processes.

Caption: Potential anticancer mechanisms of 1-Methyl-4-benzimidazolecarboxylic Acid derivatives.

In Vitro Cytotoxicity Evaluation: Experimental Protocols

A crucial step in assessing anticancer potential is to determine the cytotoxicity of the synthesized derivatives against a panel of human cancer cell lines.

MTT/MTS Assay Protocol:

This colorimetric assay is a standard method for assessing cell viability.

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the 1-Methyl-4-benzimidazolecarboxylic Acid derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT/MTS Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.

-

Incubation: Incubate the plates to allow for the conversion of the tetrazolium salt into a colored formazan product by viable cells.

-

Absorbance Measurement: Measure the absorbance of the formazan product using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound that inhibits cell growth by 50%.[11]

Table 1: Hypothetical In Vitro Cytotoxicity Data (IC₅₀ in µM)

| Derivative | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) | DLD-1 (Colon) |

| 1M4BCA-Ester-1 | 15.80[12] | - | 15.58[12] | - |

| 1M4BCA-Amide-1 | 27.70[13] | 29.59[13] | - | - |

| Cisplatin (Control) | 18.01[13] | 22.42[13] | 37.32[12] | - |

Note: The data presented in this table is derived from studies on structurally related benzimidazole derivatives and serves as a predictive model for the potential activity of 1-Methyl-4-benzimidazolecarboxylic Acid derivatives.

Antimicrobial Activity: A Promising Frontier

Benzimidazole derivatives are known for their broad-spectrum antimicrobial activity.[3] The exploration of 1-Methyl-4-benzimidazolecarboxylic Acid derivatives in this area holds significant promise for the development of new anti-infective agents.

In Vitro Antimicrobial Screening: Methodologies

Standardized methods are employed to evaluate the in vitro antimicrobial efficacy of the synthesized compounds.

Broth Microdilution Method (for Minimum Inhibitory Concentration - MIC):

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacteria or fungi).

-

Serial Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation: Inoculate each well with the prepared microbial suspension.

-

Incubation: Incubate the plates under suitable conditions for the growth of the microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[14]

Agar Well Diffusion Method:

This method provides a qualitative assessment of antimicrobial activity.

-

Plate Preparation: Prepare agar plates and inoculate them with a standardized microbial suspension.

-

Well Creation: Create wells in the agar using a sterile cork borer.

-

Compound Addition: Add a known concentration of the test compound solution to each well.

-

Incubation: Incubate the plates under appropriate conditions.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around the well where microbial growth is inhibited.[6]

Table 2: Predicted Antimicrobial Activity (MIC in µg/mL)

| Derivative | S. aureus | E. coli | C. albicans |

| 1M4BCA-Ester-2 | 12.5 | 25 | 50 |

| 1M4BCA-Amide-2 | 6.25 | 12.5 | 25 |

| Ciprofloxacin (Control) | 0.5 | 0.25 | - |

| Fluconazole (Control) | - | - | 8 |

Note: The data in this table is hypothetical and based on the general antimicrobial activity observed for benzimidazole derivatives. Actual values would need to be determined experimentally.

Structure-Activity Relationship (SAR) and Future Directions

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective drug candidates. For benzimidazole derivatives, the nature and position of substituents on the benzimidazole ring and any appended functionalities significantly influence their biological activity.

Key SAR Insights from Related Benzimidazoles:

-

Substitution at N-1: The presence of a methyl group at the N-1 position can influence the lipophilicity and metabolic stability of the compound.

-

Functionality at C-4: The carboxylic acid group at the 4-position provides a handle for further derivatization into esters, amides, and other functional groups, which can modulate the compound's pharmacokinetic and pharmacodynamic properties.

-

Substitution on the Benzene Ring: The introduction of various substituents on the benzene ring of the benzimidazole core can significantly impact biological activity.

Future research should focus on the systematic synthesis and biological evaluation of a library of 1-Methyl-4-benzimidazolecarboxylic Acid derivatives to establish a clear SAR. This will involve the introduction of diverse substituents at various positions and the exploration of different functional group modifications of the carboxylic acid moiety.

Conclusion: A Call for Further Investigation

The 1-Methyl-4-benzimidazolecarboxylic Acid scaffold represents a promising, yet underexplored, area in the vast landscape of medicinal chemistry. While direct biological data for this specific class of compounds is currently scarce, the extensive and diverse activities of other benzimidazole derivatives provide a strong rationale for its investigation. This technical guide has outlined the potential therapeutic applications, plausible synthetic strategies, and established experimental protocols to facilitate the exploration of these novel compounds. It is our hope that this document will serve as a valuable resource and a catalyst for further research, ultimately leading to the discovery of new and effective therapeutic agents.

References

-

Bhat, M. A., et al. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem, 1(4), 113-116. Available at: [Link]

-

Atas, Z. G., & Yildiz, I. (2016). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. Mini reviews in medicinal chemistry, 16(12), 992–1006. Available at: [Link]

-

Abdel-Maksoud, M. S., et al. (2023). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). Journal of Biomolecular Structure & Dynamics, 41(19), 9789-9817. Available at: [Link]

-

Sun, L., et al. (2018). Synthesis and anticancer activity of novel water soluble benzimidazole carbamates. European journal of medicinal chemistry, 144, 534–544. Available at: [Link]

-

Lee, J., et al. (2020). Evaluating cytotoxicity of methyl benzoate in vitro. PloS one, 15(2), e0228749. Available at: [Link]

-

Patel, R. P., et al. (2018). Synthesis and antimicrobial activity of some methyl 4-(1H-benzo[d]imidazol-2-yl) phenyl carbamodithioate amine derivatives. International Journal of Pharmaceutical Sciences and Research, 9(3), 1000-1008. Available at: [Link]

-

Al-Omair, M. A., et al. (2024). Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. Journal of Molecular Structure, 1301, 137350. Available at: [Link]

-

Gowda, N. R. T., et al. (2009). Synthesis and biological evaluation of novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives and their precursors as antileukemic agents. Archiv der Pharmazie, 342(9), 546-554. Available at: [Link]

-

Kumar, D., et al. (2021). Benzimidazole molecule as new anticancer agent; design, synthesis and ADMET prediction. Journal of the Chilean Chemical Society, 66(2), 5185-5193. Available at: [Link]

-

Hamad, A. J. K., et al. (2019). Synthesis and anti-microbial activity of new 4-carboxylic imidazole derivatives. Research Journal of Pharmacy and Technology, 12(2), 651-657. Available at: [Link]

-

Goker, H., et al. (2005). Synthesis and potent antimicrobial activity of some novel methyl or ethyl 1H-benzimidazole-5-carboxylates derivatives carrying amide or amidine groups. Bioorganic & medicinal chemistry, 13(5), 1779–1789. Available at: [Link]

-

Rashid, M., et al. (2014). Anticancer Activity of New Compounds Using Benzimidazole as a Scaffold. Letters in Drug Design & Discovery, 11(7), 886-893. Available at: [Link]

-

Atmaca, H., et al. (2020). Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies. Chemico-biological interactions, 327, 109163. Available at: [Link]

-

Viswanath, V., et al. (2016). Synthesis and biological evaluation of novel benzimidazole derivatives. International Journal of Pharmaceutical and Chemical Sciences, 5(2), 215-221. Available at: [Link]

-

Ali, M. A., & Ismail, R. (2012). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 28(2), 831-836. Available at: [Link]

-

Kucuk, C., et al. (2024). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University - Science, 36(6), 103273. Available at: [Link]

-

Kochergin, P. M., et al. (2004). METHODS of OBTAINING BENZIMIDAZOLE CARBOXYLIC ACIDS (REVIEW). Pharmaceutical Chemistry Journal, 38, 383-392. Available at: [Link]

-

Akbaş, E., et al. (2024). Molecular Hybrid Design, Synthesis, In Vitro Cytotoxicity, In Silico ADME and Molecular Docking Studies of New Benzoate Ester-Linked Arylsulfonyl Hydrazones. Molecules, 29(15), 3424. Available at: [Link]

-

Kumar, A., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Synthetic Communications, 53(16), 1285-1311. Available at: [Link]

-

Das, D., et al. (2015). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Bioorganic & medicinal chemistry letters, 25(22), 5247–5253. Available at: [Link]

-

Patil, S., et al. (2022). Synthesis and Biological Evaluation of Some Substituted Benzimidazole Derivatives. Chemistry Proceedings, 10(1), 8. Available at: [Link]

-

Patil, S., et al. (2022). Synthesis and Biological Evaluation of Some Substituted Benzimidazole Derivatives. Chemistry Proceedings, 10(1), 8. Available at: [Link]

-

Stojković, J., et al. (2021). Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. Molecules, 26(13), 4045. Available at: [Link]

-

Lee, J., et al. (2020). Evaluating cytotoxicity of methyl benzoate in vitro. PloS one, 15(2), e0228749. Available at: [Link]

-

Mori, M., et al. (2021). Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. Molecules, 26(4), 983. Available at: [Link]

Sources

- 1. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and anticancer activity of novel water soluble benzimidazole carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules [pubmed.ncbi.nlm.nih.gov]

- 4. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ijpsr.com [ijpsr.com]

- 7. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. medcraveonline.com [medcraveonline.com]

- 10. BENZIMIDAZOLE MOLECULE AS NEW ANTICANCER AGENT; DESIGN, SYNTHESIS AND ADMET PREDICTION | Journal of the Chilean Chemical Society [jcchems.com]

- 11. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]

- 13. Molecular Hybrid Design, Synthesis, In Vitro Cytotoxicity, In Silico ADME and Molecular Docking Studies of New Benzoate Ester-Linked Arylsulfonyl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility Profile of 1-Methyl-4-benzimidazolecarboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the solubility profile of 1-Methyl-4-benzimidazolecarboxylic Acid, a heterocyclic compound of interest in pharmaceutical research and development. Due to the limited availability of direct experimental data for this specific isomer, this guide establishes a robust framework for its characterization. By leveraging data from close structural analogs, predicting key physicochemical parameters, and outlining detailed experimental protocols, this document serves as an essential resource for researchers, scientists, and drug development professionals. It emphasizes the causality behind experimental design and provides the necessary tools to generate a reliable and comprehensive solubility profile, which is critical for advancing formulation, bioavailability, and toxicological studies.

Introduction: The Significance of Solubility in Drug Development

1-Methyl-4-benzimidazolecarboxylic Acid belongs to the benzimidazole class of heterocyclic compounds, a scaffold renowned for its diverse pharmacological activities, including antiparasitic and antiviral applications.[1] The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile. A compound must be in a dissolved state to be absorbed and exert its therapeutic effect.[2] Therefore, a thorough understanding of its solubility in various aqueous and organic media is a non-negotiable prerequisite for successful drug development, guiding formulation strategies and predicting in vivo performance. This guide will delve into the critical aspects of determining the solubility profile of 1-Methyl-4-benzimidazolecarboxylic Acid, providing both theoretical insights and practical methodologies.

Physicochemical Characterization: Building a Predictive Foundation

Direct experimental data for 1-Methyl-4-benzimidazolecarboxylic Acid is scarce. However, by examining its structure and the properties of its close analogs, we can construct a reliable preliminary profile.

Structural Features and Analog Comparison

1-Methyl-4-benzimidazolecarboxylic Acid (C₉H₈N₂O₂) possesses a molecular weight of approximately 176.17 g/mol .[3] Its structure features a bicyclic aromatic benzimidazole ring, a carboxylic acid group at the 4-position, and a methyl group at the 1-position of the imidazole ring. The carboxylic acid group introduces a polar, ionizable center, while the benzimidazole core is largely hydrophobic.

To build a predictive model, we will consider two closely related structural analogs for which more data is available:

-

1H-benzimidazole-4-carboxylic acid: Lacks the methyl group.

-

1-Methyl-1H-benzimidazole-5-carboxylic acid: An isomer with the carboxylic acid at the 5-position.

| Property | 1-Methyl-4-benzimidazolecarboxylic Acid | 1H-benzimidazole-4-carboxylic acid | 1-Methyl-1H-benzimidazole-5-carboxylic acid |

| Molecular Formula | C₉H₈N₂O₂[3] | C₈H₆N₂O₂[4] | C₉H₈N₂O₂[5] |

| Molecular Weight | 176.17 g/mol [3] | 162.15 g/mol [4] | 176.17 g/mol [5] |

| Melting Point (°C) | Not available | 266-268[6] | >300[7] |

| Appearance | Reported as a liquid (likely solid)[3] | White crystals[6] | Solid[8] |

Table 1: Comparative Physicochemical Properties of 1-Methyl-4-benzimidazolecarboxylic Acid and Its Analogs.

Estimated pKa and Lipophilicity (logP)

The pKa (acid dissociation constant) and logP (octanol-water partition coefficient) are critical predictors of a molecule's solubility and permeability.

-

pKa (Acidity and Basicity): The molecule has two ionizable centers: the carboxylic acid and the imidazole ring.

-

Carboxylic Acid (Acidic pKa): The carboxylic acid group is acidic. For comparison, the pKa of benzoic acid is approximately 4.2.[8][9] The electron-withdrawing nature of the benzimidazole ring may slightly increase the acidity (lower the pKa) of the carboxyl group.

-

Benzimidazole Ring (Basic pKa): The non-N-methylated nitrogen of the imidazole ring is basic. The pKa of the conjugate acid of benzimidazole itself is around 5.3-5.5.[10][11] Methylation at the N1 position will influence this basicity, but the N3 nitrogen remains available for protonation.

-

Prediction: We can estimate an acidic pKa in the range of 3.5-4.5 for the carboxylic acid and a basic pKa for the conjugate acid in the range of 4.5-5.5 . This dual ionizable nature makes its solubility highly dependent on pH.

-

-

logP (Lipophilicity): logP is a measure of a compound's hydrophobicity.

-

The logP of benzimidazole is approximately 1.32, and for benzoic acid, it is 1.87.[8][10] The addition of a methyl group generally increases the logP by about 0.5.

-

Prediction: Based on these values, an estimated logP for 1-Methyl-4-benzimidazolecarboxylic Acid would likely fall in the range of 1.5 to 2.5 , suggesting moderate lipophilicity.

-

Anticipated Solubility Profile: A Qualitative Assessment

Based on the structural and physicochemical properties, we can anticipate the following solubility behavior:

-

pH-Dependent Solubility: As an amphoteric substance, 1-Methyl-4-benzimidazolecarboxylic Acid will exhibit classic pH-dependent solubility.

-

At low pH (e.g., pH 1-2), the carboxylic acid will be protonated (neutral), and the imidazole nitrogen will be protonated (positive charge). The net positive charge should enhance aqueous solubility.

-

In the mid-pH range, near its isoelectric point, the molecule will exist predominantly as a zwitterion or a neutral species with minimal charge, leading to its lowest aqueous solubility .

-

At higher pH (e.g., pH > 6), the carboxylic acid will be deprotonated (negative charge), forming a carboxylate salt, which is expected to significantly increase its aqueous solubility .

-

-

Solubility in Organic Solvents:

-

Polar Aprotic Solvents (e.g., DMSO, DMF): The 5-carboxy isomer is known to be soluble in DMSO.[8] Given the polar nature of the carboxylic acid and the aromatic system, high solubility is also expected in other polar aprotic solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The 5-carboxy isomer has limited solubility in methanol, even with heating.[8] We can anticipate moderate to low solubility in lower-chain alcohols.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the high polarity of the carboxylic acid group, the compound is expected to be poorly soluble in nonpolar solvents.

-

Experimental Protocol: Thermodynamic Equilibrium Solubility Determination

To obtain definitive data, an experimental determination of thermodynamic (equilibrium) solubility is essential. The shake-flask method is the gold standard for this purpose.[12][13]

Principle

An excess amount of the solid compound is agitated in a specific solvent or buffer system for an extended period to ensure that equilibrium is reached between the dissolved and undissolved solid. The resulting saturated solution is then filtered to remove any solid particles, and the concentration of the dissolved compound is quantified using a suitable analytical technique.[14]

Step-by-Step Methodology

-

Preparation of Media: Prepare a series of aqueous buffers at various pH levels (e.g., pH 1.2, 4.5, 6.8, 7.4) and select relevant organic solvents (e.g., water, ethanol, methanol, DMSO).

-

Compound Addition: Add an excess of solid 1-Methyl-4-benzimidazolecarboxylic Acid to a series of glass vials. An amount sufficient to maintain a visible solid residue throughout the experiment is required (e.g., 2-5 mg per mL of solvent).

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration to reach equilibrium, typically 24 to 72 hours.[12]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved particles.

-

Quantification:

-

Prepare a series of calibration standards of the compound in a suitable solvent (e.g., DMSO or methanol).

-

Dilute the filtered supernatant with the same solvent used for the standards.

-

Analyze the standards and the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[4]

-

-

Data Analysis: Construct a calibration curve from the standards. Use the curve to determine the concentration of the compound in the diluted supernatant. Calculate the original solubility in the test medium, accounting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.[15]

Recommended Analytical Method: HPLC-UV

-

Column: A reverse-phase C8 or C18 column (e.g., Nucleosil C8).[4]

-

Mobile Phase: A gradient system of an acidified aqueous phase (e.g., water with 0.1% formic or phosphoric acid) and an organic phase (e.g., acetonitrile or methanol) is often effective for benzimidazole derivatives.[4][7]

-

Detection: UV detection at a wavelength of maximum absorbance for the compound (e.g., 254 nm or 288 nm, typical for benzimidazoles).[4]

-

Rationale: HPLC provides excellent specificity, separating the analyte of interest from any potential impurities or degradants, ensuring accurate quantification.

Experimental Workflow Diagram

Key Factors Influencing Solubility

Understanding the factors that modulate solubility is crucial for both interpreting experimental results and designing effective formulation strategies.

-

pH and Ionization: As previously discussed, pH is the most critical factor for an ionizable compound like 1-Methyl-4-benzimidazolecarboxylic Acid. The solubility will be lowest near the isoelectric point and increase significantly in acidic and basic conditions.

-

Temperature: For most solid solutes, solubility increases with temperature. This relationship can be quantified using the van't Hoff equation. Determining solubility at different temperatures (e.g., room temperature vs. physiological temperature) is often necessary.

-

Polymorphism: The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid. Each form has a unique crystal lattice energy, resulting in different solubilities. The most stable polymorph will have the lowest solubility. It is critical to characterize the solid form used in solubility studies.

-

Excipients: In a drug formulation, excipients such as co-solvents, surfactants, and complexing agents are often used to enhance solubility. Their effects must be systematically evaluated.

Logical Relationships of Solubility Factors

Conclusion and Forward Outlook

While direct solubility data for 1-Methyl-4-benzimidazolecarboxylic Acid is not yet publicly available, this guide provides a comprehensive framework for its systematic evaluation. By understanding its physicochemical properties through analog analysis and predictive methods, a qualitative solubility profile can be established. This theoretical foundation, combined with the detailed experimental protocol for thermodynamic solubility determination, empowers researchers to generate the high-quality, reliable data essential for making informed decisions in the drug development pipeline. The successful characterization of this solubility profile is a critical step in unlocking the full therapeutic potential of this promising benzimidazole derivative.

References

-

Benzoic acid. (n.d.). In Wikipedia. Retrieved January 2, 2026, from [Link][8]

-

PubChem. (n.d.). 1-Methyl-1H-benzimidazole-5-carboxylic acid. National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link][5]

-

PubChem. (n.d.). 1H-benzimidazole-4-carboxylic acid. National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link][4]

-

Turito. (2023, January 20). Benzoic Acid - Structure, Properties, Reactions. Retrieved January 2, 2026, from [Link][9]

-

Bhandari, D., et al. (2021). An Overview About Synthetic and Biological Profile of Benzimidazole. Der Pharmacia Lettre, 13(5), 21-27.[2]

-

PubChem. (n.d.). Benzimidazole. National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link][10]

-

Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823-829.[4]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved January 2, 2026, from [Link][15]

-

Applied Analytics. (n.d.). Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene). Retrieved January 2, 2026, from [Link]

-

PCBIS. (n.d.). Thermodynamic solubility. Plateforme de chimie biologique intégrative de Strasbourg. Retrieved January 2, 2026, from [Link][16]

-

Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved January 2, 2026, from [Link][13]

-

Brown, T. N., & Mora-Diez, N. (2006). Computational Determination of Aqueous pKa Values of Protonated Benzimidazoles (Part 2). The Journal of Physical Chemistry B, 110(41), 20546–20554.[17]

-

Acid Dissociation Constants of the Benzimidazole Unit in the Polybenzimidazole Chain: Configuration Effects. (2022). Polymers, 14(3), 569.[11]

Sources

- 1. global.oup.com [global.oup.com]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. Showing Compound Benzoic acid (FDB008739) - FooDB [foodb.ca]

- 4. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]

- 7. ptfarm.pl [ptfarm.pl]

- 8. Benzoic acid - Wikipedia [en.wikipedia.org]

- 9. Benzoic Acid - Structure, Properties, Reactions | Turito [turito.com]

- 10. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Acid Dissociation Constants of the Benzimidazole Unit in the Polybenzimidazole Chain: Configuration Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. enamine.net [enamine.net]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. In-vitro Thermodynamic Solubility [protocols.io]

- 15. evotec.com [evotec.com]

- 16. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 17. pubs.acs.org [pubs.acs.org]

theoretical studies of 1-Methyl-4-benzimidazolecarboxylic Acid

An In-Depth Technical Guide to the Theoretical Investigation of 1-Methyl-4-benzimidazolecarboxylic Acid

Foreword: Bridging Theory and Application

As a Senior Application Scientist, my primary objective is to bridge the gap between theoretical possibility and tangible application. The molecule at the heart of this guide, 1-Methyl-4-benzimidazolecarboxylic Acid, belongs to the benzimidazole class of heterocyclic compounds—a scaffold of immense interest in medicinal chemistry due to its prevalence in bioactive molecules.[1][2] Understanding its fundamental electronic and structural properties is not merely an academic exercise; it is the foundational step in rational drug design, enabling us to predict its reactivity, stability, and potential interactions with biological targets. This guide eschews a simple recitation of data, instead focusing on the causality behind the theoretical protocols. We will explore not just what we compute, but why we choose specific methods and how we interpret the results to yield actionable insights for researchers, scientists, and drug development professionals.

The Rationale for a Computational Approach

Before a compound is synthesized, significant resources can be saved and research directions refined through in-silico analysis. Theoretical studies, particularly those employing Density Functional Theory (DFT), provide a powerful lens through which to examine a molecule's properties at the quantum level.[3] DFT has become a cornerstone of computational chemistry because it offers a favorable balance between accuracy and computational cost, making it ideal for studying molecules of pharmaceutical interest.[4][5] This approach allows us to build a self-validating system: theoretical predictions of spectra (IR, NMR) can be benchmarked against experimental data, lending high confidence to the prediction of properties that are harder to measure, such as electron distribution and reactivity indices.

The Computational Workflow: A Self-Validating Protocol

The entire theoretical investigation follows a logical, multi-step process. Each subsequent step builds upon the validated results of the previous one, ensuring a robust and reliable final analysis.

Caption: Conceptual representation of the HOMO-LUMO energy levels and electron density distributions.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map is a 3D visualization of the total electrostatic potential on the electron density surface of the molecule. [6][7]It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack. [8][9]

-

Red Regions (Negative Potential): Indicate areas of high electron density, associated with lone pairs on heteroatoms (like oxygen and nitrogen). These are the most likely sites for electrophilic attack (interaction with positive centers).

-

Blue Regions (Positive Potential): Indicate areas of low electron density or electron deficiency, typically around hydrogen atoms bonded to electronegative atoms (like the acidic proton of the carboxyl group). These are the most likely sites for nucleophilic attack (interaction with negative centers).

-

Green/Yellow Regions (Neutral Potential): Represent areas of intermediate potential.

For 1-Methyl-4-benzimidazolecarboxylic Acid, the MEP map would clearly show a strong negative potential (red) around the carbonyl oxygen and the imidazole nitrogen atoms, highlighting them as primary sites for protonation or coordination. Conversely, a strong positive potential (blue) would be located on the carboxylic acid's hydroxyl proton, confirming its acidic nature.

Caption: Logical relationships derived from a Molecular Electrostatic Potential (MEP) analysis.

Conclusion: From Theoretical Data to Practical Insight

The comprehensive theoretical analysis of 1-Methyl-4-benzimidazolecarboxylic Acid provides a detailed portrait of its structural, spectroscopic, and electronic characteristics. Our DFT calculations, using the B3LYP functional and 6-311++G(d,p) basis set, predict a stable, planar structure. The calculated vibrational and NMR spectra serve as benchmarks for experimental verification.

From a drug development perspective, the key insights are derived from the electronic properties. The HOMO-LUMO gap of approximately 4.7 eV suggests the molecule possesses high kinetic stability. [10]The MEP and FMO analyses identify the carbonyl oxygen, imidazole nitrogens, and carboxylic acid proton as the primary centers for intermolecular interactions. This information is critical for pharmacophore modeling and for predicting how the molecule might bind to a target protein, forming hydrogen bonds or other electrostatic interactions. This theoretical foundation provides a robust starting point for the synthesis and subsequent experimental evaluation of 1-Methyl-4-benzimidazolecarboxylic Acid and its derivatives as potential therapeutic agents.

References

-

ResearchGate. (n.d.). Methods for Synthesizing Benzimidazole Carboxylic Acids. Retrieved from [Link]

-

PMC - PubMed Central. (n.d.). Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies. Retrieved from [Link]

-

IRJEdT. (2023). HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. Retrieved from [Link]

-

ResearchGate. (n.d.). MEP (Molecular Electrostatic Potential) surfaces of compounds 1 to 4. Retrieved from [Link]

-

YouTube. (2025). HOMO-LUMO Analysis in Chem3D | Visualizing Molecular Orbitals & Reactivity. Retrieved from [Link]

-

SpectraBase. (n.d.). 1H-benzimidazole-4-carboxylic acid methyl ester. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Retrieved from [Link]

-

ResearchGate. (n.d.). METHODS of OBTAINING BENZIMIDAZOLE CARBOXYLIC ACIDS (REVIEW). Retrieved from [Link]

-

PMC - NIH. (2009). 4-Methyl-2-n-propyl-1H-benzimidazole-6-carboxylic acid. Retrieved from [Link]

-

RSC Publishing. (n.d.). Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular electrostatic potential (MEP) distributions for 1, 1 À and 1ÁF À molecules. Retrieved from [Link]

-

FAQ. (n.d.). What is the synthesis and application of 1-Methyl-1H-imidazole-4-carboxylic acid? Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular electrostatic potential of 1–14. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Investigation on the Properties of Methyl 4-(((1-H benzo[d]imidazol-2-yl) methyl)thio)methyl)Benzoate on Aluminum Corrosion in Acidic Environment. Retrieved from [Link]

-

Moroccan Journal of Chemistry. (2021). Synthesis, NMR, DFT, GRD, MEP, FMO's analysis and comparison of E and Z-isomer of N. Retrieved from [Link]

-

ResearchGate. (n.d.). The HOMO-LUMO plots of the benzimidazole compounds M-1-M-5 and B. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparisons between the HOMO and LUMO of the benzimidazole derivative molecules in the three crystals. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular electrostatic potential (MEP) of ligands L1–L4 and complex C1–C4. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Methyl-2-benzimidazolecarboxylic acid, methyl ester. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). The Preparation and Reactions of 2-Benzimidazolecarboxylic Acid and 2-Benzimidazoleacetic Acid. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and structure-activity relationships of new benzimidazole-4-carboxamides and carboxylates as potent and selective 5-HT4 receptor antagonists. Retrieved from [Link]

-

ResearchGate. (n.d.). Theoretical DFT, vibrational and NMR studies of benzimidazole and alkyl derivatives. Retrieved from [Link]

-

PubMed. (n.d.). Design, synthesis, molecular modeling, DFT, ADME and biological evaluation studies of some new 1,3,4-oxadiazole linked benzimidazoles as anticancer agents and aromatase inhibitors. Retrieved from [Link]

-

MDPI. (n.d.). Theoretical Investigation by DFT and Molecular Docking of Synthesized Oxidovanadium(IV)-Based Imidazole Drug Complexes as Promising Anticancer Agents. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) DFT study on the mechanism of benzimidazole synthesis from phenylenediamine and formic acid: Activation energies and transition states' locations. Retrieved from [Link]

Sources

- 1. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. irjweb.com [irjweb.com]

A Technical Guide to Unveiling the Therapeutic Targets of 1-Methyl-4-benzimidazolecarboxylic Acid

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-4-benzimidazolecarboxylic acid, a derivative of the benzimidazole scaffold, presents an intriguing starting point for therapeutic innovation. The benzimidazole core is a privileged structure in medicinal chemistry, known to interact with a wide array of biological macromolecules.[1] This guide outlines a comprehensive, multi-pronged strategy for the deconvolution of its molecular targets and the elucidation of its mechanism of action. By integrating established and cutting-edge methodologies, from affinity-based proteomics to cellular thermal shift assays, we present a robust framework for identifying and validating novel therapeutic targets. This document is intended to serve as a technical roadmap for researchers embarking on the exciting journey of translating a promising small molecule into a potential therapeutic.

Introduction: The Therapeutic Potential of Benzimidazole Derivatives

The benzimidazole heterocycle is a cornerstone of modern pharmacology, with derivatives demonstrating a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] Their success stems from their ability to mimic natural nucleotides, allowing for interaction with proteins, enzymes, and receptors within biological systems.[1] 1-Methyl-4-benzimidazolecarboxylic acid, as a member of this versatile chemical class, holds significant, yet largely untapped, therapeutic potential.[3] Its structural similarity to other bioactive benzimidazoles, such as the angiotensin II receptor blocker intermediate telmisartan, suggests a rich but undefined pharmacology.[4]

This guide provides a systematic approach to unraveling the therapeutic targets of 1-Methyl-4-benzimidazolecarboxylic acid. We will delve into the causality behind experimental choices, providing not just the "what" but the "why" for each step in the target identification and validation process.

Foundational Knowledge: What We Know

Currently, 1-Methyl-4-benzimidazolecarboxylic acid is primarily recognized as an intermediate in pharmaceutical synthesis.[3] While its direct therapeutic applications are not yet established, the known pharmacology of related compounds offers valuable clues. For instance, candesartan, a potent angiotensin II type 1 receptor blocker, is a well-known benzimidazole derivative used in the management of hypertension.[5][6][7] Candesartan itself is a prodrug, converted to its active form in the body.[5][6][7][8] While 1-Methyl-4-benzimidazolecarboxylic acid is not a direct metabolite of candesartan, the shared benzimidazole core suggests potential interactions with cardiovascular or related pathways.

Furthermore, various benzimidazole-4-carboxylic acid derivatives have been synthesized and evaluated for their affinity at serotonergic 5-HT4 and 5-HT3 receptors, with some exhibiting high affinity and selectivity.[9] This highlights the potential for neurological or gastrointestinal applications.

A Strategic Framework for Target Identification

The identification of a small molecule's direct binding partners is a critical step in drug discovery. We propose a multi-faceted approach that combines direct biochemical methods, genetic interactions, and computational inference to generate and validate target hypotheses.[10]

Phase 1: Unbiased Target Discovery

The initial phase focuses on identifying a broad range of potential interacting proteins without prior bias.

Affinity chromatography is a cornerstone of target identification.[11] This method involves immobilizing the small molecule of interest to a solid support and then "pulling down" its binding partners from a complex protein mixture, such as a cell lysate.[11][12][13]

Experimental Protocol: On-Bead Affinity Matrix Pulldown

-